molecular formula C12H11N3O4 B7589630 3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid

3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid

Cat. No. B7589630
M. Wt: 261.23 g/mol
InChI Key: MSLQEHYKFTUMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid, commonly known as MOCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOCA is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The exact mechanism of action of MOCA is not fully understood. However, it is believed that MOCA exerts its effects by inhibiting certain enzymes and signaling pathways in cells. For example, MOCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MOCA has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
MOCA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that MOCA can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MOCA has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, MOCA has been shown to inhibit the activity of AChE, which could potentially be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of MOCA is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. MOCA is also relatively stable and can be stored for long periods of time without significant degradation. However, MOCA has some limitations as well. It is toxic at high concentrations and can cause skin irritation and respiratory problems. In addition, MOCA is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for MOCA research. One area of interest is the development of MOCA derivatives with improved properties such as increased solubility and reduced toxicity. Another area of interest is the study of MOCA's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, the use of MOCA as a cross-linking agent in the production of polymers and resins is an area of ongoing research.

Synthesis Methods

MOCA can be synthesized by the reaction of 3-aminobenzoic acid with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

MOCA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MOCA has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, MOCA has been shown to have herbicidal and insecticidal properties. In materials science, MOCA has been used as a cross-linking agent in the production of polymers and resins.

properties

IUPAC Name

3-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7-14-10(19-15-7)6-13-11(16)8-3-2-4-9(5-8)12(17)18/h2-5H,6H2,1H3,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLQEHYKFTUMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid

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